molecular formula C19H28N2O4 B13739579 Heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate CAS No. 19716-84-8

Heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate

Cat. No.: B13739579
CAS No.: 19716-84-8
M. Wt: 348.4 g/mol
InChI Key: NUHALFUVDYUUKA-UHFFFAOYSA-N
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Description

Heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, in particular, combines the structural features of heptanoic acid and indole, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of heptanoic acid with 3-(2-aminoethyl)indole. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then treated with acetic acid to form the monoacetate salt .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

  • Reduction

Properties

CAS No.

19716-84-8

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-(5-heptanoyloxy-1H-indol-3-yl)ethylazanium;acetate

InChI

InChI=1S/C17H24N2O2.C2H4O2/c1-2-3-4-5-6-17(20)21-14-7-8-16-15(11-14)13(9-10-18)12-19-16;1-2(3)4/h7-8,11-12,19H,2-6,9-10,18H2,1H3;1H3,(H,3,4)

InChI Key

NUHALFUVDYUUKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)NC=C2CC[NH3+].CC(=O)[O-]

Origin of Product

United States

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